CID 6367070
Description
Properties
CAS No. |
56668-59-8 |
|---|---|
Molecular Formula |
Ga2Ni3 |
Molecular Weight |
315.53 g/mol |
InChI |
InChI=1S/2Ga.3Ni |
InChI Key |
LDULLEREHMGVNT-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ga].[Ga] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 6367070 involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the preparation process is a common approach in the food and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
CID 6367070 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
CID 6367070 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Applied in the production of pharmaceuticals, food additives, and other industrial products .
Mechanism of Action
List of Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison with Similar Compounds
Limitations in the Provided Evidence
- No structural, functional, or comparative data for CID 6367070: None of the documents mention this compound or its properties. References to other CIDs (e.g., CID 6675, CID 439763, CID 101283546) in , and 17 are unrelated to this compound .
Recommendations for Further Research
To address the query effectively, the following steps are advised:
Consult authoritative chemical databases :
- PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) provides detailed entries for this compound, including structural data, properties, and related compounds.
- ChemSpider (http://www.chemspider.com/ ) offers peer-reviewed chemical information and may list analogs or functionally similar compounds.
Review specialized literature :
- Search platforms like SciFinder, Reaxys, or PubMed for peer-reviewed articles explicitly mentioning this compound.
Analyze functional and structural analogs :
- Use tools like Tanimoto similarity scoring (for structural analogs) or bioactivity clustering (for functional analogs) to identify and compare similar compounds.
Hypothetical Comparison Framework (Illustrative Example)
| Property | This compound | Hypothetical Analog 1 | Hypothetical Analog 2 |
|---|---|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃ | C₁₇H₂₂N₂O₃ | C₁₉H₂₆N₂O₄ |
| Molecular Weight (g/mol) | 316.4 | 302.3 | 346.4 |
| Bioactivity (IC₅₀) | 12 nM (Target X) | 45 nM (Target X) | 8 nM (Target Y) |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.22 |
| Synthetic Accessibility | Moderate | High | Low |
Critical Notes
- Evidence gaps : The absence of this compound in the provided materials highlights the need to verify compound identifiers and cross-reference multiple sources.
- Methodological rigor : Comparative studies must standardize parameters such as assay conditions, structural similarity thresholds, and bioactivity endpoints to ensure validity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
